N~4~-(3,4-dimethylphenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3,4-Dimethylphenyl)-N⁶-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine diamine derivative characterized by:
- N⁴-substituent: 3,4-Dimethylphenyl (electron-donating methyl groups enhance lipophilicity and may influence π-π stacking interactions).
- Position 1: Methyl group (reduces steric hindrance compared to bulkier substituents like phenyl).
Properties
Molecular Formula |
C19H20N6O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-(furan-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H20N6O/c1-12-6-7-14(9-13(12)2)22-17-16-11-21-25(3)18(16)24-19(23-17)20-10-15-5-4-8-26-15/h4-9,11H,10H2,1-3H3,(H2,20,22,23,24) |
InChI Key |
HVXDULWWHCXPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N4-(3,4-DIMETHYLPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
N4-(3,4-DIMETHYLPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups. .
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 348.402 g/mol. Its structure allows for interaction with various biological targets, primarily through inhibition of key signaling pathways involved in disease processes.
Biological Activities
Research indicates that compounds within this class exhibit various pharmacological properties:
Anticancer Activity
Studies have shown that N~4~-(3,4-dimethylphenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can inhibit key signaling pathways related to cell proliferation and survival. For instance:
- VEGFR Inhibition: Similar compounds have been documented as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis and cancer progression .
Immunomodulatory Effects
The compound's structural features suggest potential immunomodulatory effects. Pyrazolo[3,4-d]pyrimidines are often evaluated for their ability to modulate immune responses and may serve as therapeutic agents in autoimmune diseases.
Case Study 1: Antitumor Activity
A study evaluated the antitumor activity of a related pyrazolo[3,4-d]pyrimidine compound. The findings demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound exhibited a dose-dependent response, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 5.0 | Induction of apoptosis |
| MCF7 | 10.0 | Cell cycle arrest |
| HCT116 | 7.5 | Inhibition of VEGFR signaling |
Case Study 2: Inhibition of Kinases
Another investigation focused on the inhibition of kinases by pyrazolo[3,4-d]pyrimidines. The study highlighted the compound's ability to inhibit specific kinases involved in cancer progression and inflammatory responses. The results indicated a promising therapeutic window for treating malignancies characterized by aberrant kinase activity .
| Kinase Target | Inhibition (%) | Remarks |
|---|---|---|
| EGFR | 70 | Significant inhibition at low doses |
| PDGFRβ | 50 | Moderate inhibition observed |
| AKT | 65 | Implicated in cell survival pathways |
Mechanism of Action
The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- N⁶ Substituents : The target’s furan-2-ylmethyl group introduces rigidity and polarity compared to ’s flexible 3-methoxypropyl or ’s lipophilic diethyl groups. This may enhance binding selectivity in polar enzyme pockets .
- Position 1 : The methyl group in the target compound likely improves solubility over phenyl-substituted analogs (e.g., and ), which exhibit higher molecular weights and logP values .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Molecular formula inferred as C₂₀H₂₂N₆O based on substituent analysis.
Analysis :
- The furan group in the target compound likely reduces logP compared to ’s diethyl-substituted analog, favoring aqueous solubility .
- ’s methoxybenzyl-substituted compound (melting point 237–239°C) suggests that polar substituents increase crystallinity, a trend the target compound may follow .
Table 3: Activity Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Findings :
- The furan moiety in the target compound may mimic the antioxidant activity observed in ’s furanose derivatives, which exhibit radical scavenging properties .
Biological Activity
N~4~-(3,4-dimethylphenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique core structure and significant substituents, which contribute to its potential biological activities. The molecular formula for this compound is C19H20N6O, indicating a substantial presence of nitrogen and carbon atoms, which are integral to its chemical properties and potential biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. These include:
- Antitumor Activity : Compounds in the pyrazolo[3,4-d]pyrimidine class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of key signaling pathways.
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially reducing inflammation in various biological systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains.
The mechanism of action for this compound primarily involves its interaction with specific biological targets such as enzymes or receptors implicated in disease processes. For instance:
- Inhibition of Kinases : This compound may inhibit kinases involved in cancer progression or inflammatory responses.
- Interaction with DNA : Some studies suggest that pyrazolo[3,4-d]pyrimidines can interact with DNA or RNA synthesis pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo Core : Initial reactions focus on constructing the pyrazolo[3,4-d]pyrimidine core.
- Substitution Reactions : Subsequent steps involve introducing the 3,4-dimethylphenyl and furan-2-ylmethyl groups.
Case Studies
Several studies have evaluated the biological activity of similar compounds within the pyrazolo[3,4-d]pyrimidine class:
In Vitro Studies
In vitro studies have shown that this compound exhibits:
- Cytotoxicity : Effective against various cancer cell lines.
- Selectivity : Preferentially targets cancer cells over normal cells.
Q & A
Q. What are the common synthetic routes for N⁴-(3,4-dimethylphenyl)-N⁶-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves multi-step reactions, starting with the construction of the pyrazolo[3,4-d]pyrimidine core followed by selective substitution at the N⁴ and N⁶ positions. Key steps include:
- Core formation : Cyclocondensation of 5-amino-1-methylpyrazole-4-carbonitrile with appropriate carbonyl reagents.
- Substitution : Sequential alkylation/arylation at N⁴ and N⁶ using 3,4-dimethylphenyl and furan-2-ylmethyl groups under nucleophilic conditions.
- Optimization : Microwave-assisted synthesis (reducing reaction time from hours to minutes) or flow chemistry (improving reproducibility and scalability) . Solvent selection (e.g., DMF for polar intermediates) and temperature control (60–80°C for amination steps) are critical. Purity is validated via HPLC (>95%) and TLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the furan-2-ylmethyl group shows characteristic aromatic protons at δ 6.2–7.4 ppm and a methylene bridge at δ 4.5–5.0 ppm .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (e.g., m/z 428.2 [M+H]⁺) and purity .
- X-ray Crystallography : Resolves 3D conformation, particularly for assessing π-π stacking interactions between the pyrazolo[3,4-d]pyrimidine core and aromatic substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., 3,4-dimethylphenyl vs. fluorophenyl) on kinase inhibitory activity?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., electron-withdrawing vs. donating groups) at N⁴ and N⁶.
- Step 2 : Test kinase inhibition profiles using in vitro assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) across targets like CDK2, EGFR, or Aurora kinases.
- Step 3 : Correlate substituent effects with IC₅₀ values. For example:
| Substituent (N⁴) | Substituent (N⁶) | CDK2 IC₅₀ (nM) | Selectivity Ratio (CDK2 vs. EGFR) |
|---|---|---|---|
| 3,4-Dimethylphenyl | Furan-2-ylmethyl | 12 ± 1.5 | 8:1 |
| 4-Fluorophenyl | Furan-2-ylmethyl | 28 ± 3.2 | 3:1 |
Data from suggests bulkier substituents (e.g., 3,4-dimethylphenyl) enhance CDK2 selectivity due to hydrophobic pocket interactions.
Q. What strategies can resolve contradictions in biological activity data across different assay systems for this compound?
- Assay Validation : Cross-validate using orthogonal methods (e.g., biochemical vs. cellular assays). For instance, discrepancies in IC₅₀ values may arise from cell permeability differences, which can be addressed via LC-MS quantification of intracellular compound levels .
- Kinase Profiling : Use broad-panel kinase screens to identify off-target effects. A compound showing variable potency in HeLa vs. MCF-7 cells may differentially modulate signaling pathways (e.g., PI3K/AKT vs. MAPK) .
- Molecular Dynamics (MD) Simulations : Model ligand-target binding under varying pH or co-solvent conditions to explain assay-specific disparities .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated furan oxygen) for improved intestinal absorption .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time, as demonstrated for similar pyrazolo[3,4-d]pyrimidines .
Methodological Considerations
- Contradictory Data Analysis : When synthesis yields vary (e.g., 53–68% in microwave vs. conventional heating ), use design of experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, microwave power) .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol in alkylation steps to align with sustainability goals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
